molecular formula C7H12N4OS B8272745 1-(3-Methoxy-[1,2,4]-thiadiazol-5-yl)piperazine

1-(3-Methoxy-[1,2,4]-thiadiazol-5-yl)piperazine

Cat. No.: B8272745
M. Wt: 200.26 g/mol
InChI Key: BONNDUPLOABGSM-UHFFFAOYSA-N
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Description

1-(3-Methoxy-[1,2,4]-thiadiazol-5-yl)piperazine is a useful research compound. Its molecular formula is C7H12N4OS and its molecular weight is 200.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H12N4OS

Molecular Weight

200.26 g/mol

IUPAC Name

3-methoxy-5-piperazin-1-yl-1,2,4-thiadiazole

InChI

InChI=1S/C7H12N4OS/c1-12-6-9-7(13-10-6)11-4-2-8-3-5-11/h8H,2-5H2,1H3

InChI Key

BONNDUPLOABGSM-UHFFFAOYSA-N

Canonical SMILES

COC1=NSC(=N1)N2CCNCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

100 mg (4.0 mmol) of sodium were added to ethanol (20 ml). After reaction of the sodium was complete, 500 mg (2.0 mmol) of 1-(3-methanesulfonyl-[1,2,4]-thiadiazol-5-yl)piperazine were added and the mixture was subsequently stirred at 50° C. 2 h. The cooled reaction solution was poured into a satd aq. NaCI soln cooled to 0° C. This mixture was extracted with EA. The organic phase was dried over MgSO4, filtered and concentrated in vacuo. 310 mg (1.54 mmol, 77%) of 1-(3-methoxy-[1,2,4]-thiadiazol-5-yl)piperazine were obtained.
Quantity
100 mg
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reactant
Reaction Step One
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20 mL
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reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1-(3-methanesulfonyl-[1,2,4]-thiadiazol-5-yl)piperazine
Quantity
500 mg
Type
reactant
Reaction Step Three
[Compound]
Name
NaCI
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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